N-(2,5-Difluorophenyl)-4-fluorobenzamide: A Technical Guide to Fluorinated Benzamides in Drug Discovery
N-(2,5-Difluorophenyl)-4-fluorobenzamide: A Technical Guide to Fluorinated Benzamides in Drug Discovery
Executive Summary
The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. By profoundly altering a molecule's physicochemical properties, metabolic stability, and target binding affinity, fluorine acts as a powerful tool for optimization. N-(2,5-difluorophenyl)-4-fluorobenzamide (CAS 793730-68-4)[1] represents a highly specialized, multi-fluorinated privileged scaffold. This technical guide explores the structural rationale, synthesis, and pharmacological utility of this compound, serving as a blueprint for researchers developing central nervous system (CNS) therapeutics, antiviral agents, and advanced materials.
Structural & Physicochemical Profiling
The architecture of N-(2,5-difluorophenyl)-4-fluorobenzamide consists of a 4-fluorobenzoyl moiety linked via an amide bond to a 2,5-difluoroaniline ring. This specific tri-fluorinated arrangement dictates its behavior in biological systems.
Quantitative Data Summary
| Property | Value | Pharmacological Rationale / Implication |
| Molecular Formula | C13H8F3NO[2] | - |
| Molecular Weight | 251.20 g/mol [1] | Highly optimal for oral bioavailability (complies with Lipinski's Rule of 5). |
| LogP (Estimated) | ~3.2 | Enhances lipid membrane permeability, crucial for crossing the blood-brain barrier (BBB)[3]. |
| H-Bond Donors | 1 (Amide NH) | Essential for target anchoring (e.g., binding to receptor aspartate/glutamate residues). |
| H-Bond Acceptors | 5 (1 O, 1 N, 3 F) | Fluorine acts as a weak H-bond acceptor, tuning target specificity and hydration networks. |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding, increasing binding affinity. |
The "Fluorine Effect" on Molecular Dynamics
-
Metabolic Shielding : The fluorine atom at the para-position of the benzoyl ring (4-fluoro) effectively blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability in unsubstituted benzamides.
-
Electronic Modulation : The highly electronegative fluorine atoms at the 2- and 5-positions of the aniline ring withdraw electron density from the aromatic system. This lowers the pKa of the adjacent amide N-H, making it a stronger hydrogen bond donor.
-
Suppression of Crystal Disorder : Recent crystallographic studies on fluorinated benzamides demonstrate that fluorine substitution suppresses structural disorder in the solid state[4]. The fluorine atoms participate in orthogonal dipole-dipole interactions and weak C-H···F hydrogen bonds, locking the molecule into a coplanar conformation that is energetically favorable for receptor binding[5].
Synthetic Methodology: Nucleophilic Acyl Substitution
The synthesis of N-(2,5-difluorophenyl)-4-fluorobenzamide relies on the amidation of 4-fluorobenzoyl chloride with 2,5-difluoroaniline[6][7]. The protocol below is designed as a self-validating system, ensuring high yield and purity by anticipating the electronic effects of the fluorinated precursors.
Stepwise nucleophilic acyl substitution workflow for N-(2,5-difluorophenyl)-4-fluorobenzamide.
Step-by-Step Protocol
-
Reagents : 4-Fluorobenzoyl chloride (1.05 eq), 2,5-Difluoroaniline (1.00 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq), Anhydrous Dichloromethane (DCM).
-
Step 1: Preparation : Dissolve 2,5-difluoroaniline in anhydrous DCM under an inert argon atmosphere. Add DIPEA.
-
Causality: An inert atmosphere prevents competitive hydrolysis of the highly reactive acyl chloride. DIPEA is selected over triethylamine because its steric bulk renders it non-nucleophilic, allowing it to scavenge the HCl byproduct without competing for the electrophilic acyl carbon.
-
-
Step 2: Addition : Cool the reaction vessel to 0°C using an ice bath. Add 4-fluorobenzoyl chloride dropwise over 15 minutes.
-
Causality: Nucleophilic acyl substitution is highly exothermic. Cooling to 0°C minimizes the formation of di-acylated side products and prevents solvent boil-off, ensuring a clean reaction profile.
-
-
Step 3: Propagation : Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent.
-
Causality: The electron-withdrawing nature of the 2,5-difluoro groups significantly reduces the nucleophilicity of the aniline amine. Therefore, extended reaction times at room temperature are required to drive the reaction to full conversion.
-
-
Step 4: Quenching & Workup : Quench the reaction by adding saturated aqueous NaHCO₃. Extract the biphasic mixture with DCM. Wash the combined organic layers sequentially with 1M HCl, water, and brine. Dry over anhydrous MgSO₄.
-
Causality: NaHCO₃ neutralizes any residual acid chloride. The critical 1M HCl wash protonates and removes any unreacted 2,5-difluoroaniline into the aqueous layer, self-validating the purity of the organic phase.
-
-
Step 5: Purification : Evaporate the solvent under reduced pressure and recrystallize the crude solid from hot ethanol.
-
Causality: Recrystallization leverages the highly crystalline nature of fluorinated benzamides[5], efficiently separating the product from trace organic impurities to afford >98% purity.
-
Pharmacological Applications & Mechanistic Insights
Fluorinated benzamides are recognized as versatile pharmacophores. The specific tri-fluorinated topology of N-(2,5-difluorophenyl)-4-fluorobenzamide makes it an ideal candidate or intermediate for several therapeutic areas.
CNS Modulators & Receptor Ligands
Analogous fluorinated benzamides have been rigorously evaluated as[8]. In these systems, the fluorinated phenyl rings fit snugly into the hydrophobic pockets of G-protein coupled receptors (GPCRs). The fluorine atoms enhance binding affinity through favorable hydrophobic interactions and multipolar C-F···amide contacts, while the core amide acts as a critical hydrogen bond network anchor[3][8].
Antiviral Agents
The scaffold is also heavily cited in patent literature as a key structural motif in the synthesis of[6][7]. The rigid, coplanar nature of the multi-fluorinated system allows for precise intercalation into viral enzyme active sites, effectively halting viral replication.
Mechanism of action pathway for fluorinated benzamides in target protein modulation.
Analytical Validation & Quality Control
To ensure the structural integrity of N-(2,5-difluorophenyl)-4-fluorobenzamide batches, rigorous analytical validation is required:
-
NMR Spectroscopy : ¹⁹F NMR is the gold standard for validating the substitution pattern. The 4-fluoro group typically appears as a distinct multiplet around -105 to -110 ppm. The 2,5-difluoro groups will appear as two separate, highly coupled signals due to their chemical inequivalence and ortho/meta coupling dynamics.
-
X-Ray Crystallography : Single-crystal X-ray diffraction is utilized to confirm the coplanarity of the two aromatic rings. As noted in structural studies of similar tri-fluorinated benzamides, the central amide group plane is heavily influenced by 1D amide···amide hydrogen bonds along the crystal axis, which is a hallmark of this chemical class[5].
References
-
Bishop JE, et al. "Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors." Journal of Medicinal Chemistry. 1991 May;34(5):1612-24. Verified Source:[Link]
-
MDPI. "N-(2,3-Difluorophenyl)-2-fluorobenzamide." Crystals. 2023; 13(9):1336. Verified Source:[Link]
-
Shtukenberg AG, et al. "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." Crystal Growth & Design. 2020; 20(4):2584-2592. Verified Source:[Link]
- Shionogi & Co Ltd. "Antiviral agent." European Patent EP1422218B1.
Sources
- 1. N-(2,5-Difluorophenyl)-4-fluorobenzaMide, 97% CAS#: 793730-68-4 [chemicalbook.com]
- 2. nextsds.com [nextsds.com]
- 3. Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2,3-Difluorophenyl)-2-fluorobenzamide [mdpi.com]
- 6. EP1422218B1 - Antiviral agent - Google Patents [patents.google.com]
- 7. CN1558898A - Antiviral agent - Google Patents [patents.google.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

